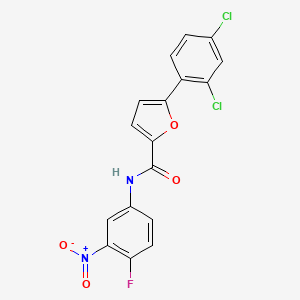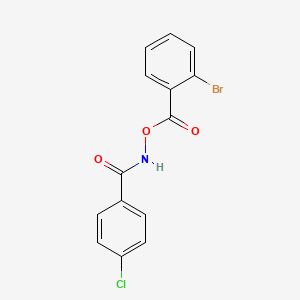![molecular formula C17H12Cl2N2O2S B3695344 3,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3695344.png)
3,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Vue d'ensemble
Description
3,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms, a methoxyphenyl group, and a thiazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-methoxyphenyl isothiocyanate and 2-amino-3,4-dichlorobenzamide in the presence of a base can yield the desired thiazole derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of chlorine atoms can result in various substituted thiazole derivatives.
Applications De Recherche Scientifique
3,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors, inducing apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- 3,4-dichloro-N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]benzamide
- 3,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzene
Uniqueness
The uniqueness of 3,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of both chlorine atoms and the methoxy group can enhance its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
3,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c1-23-12-5-2-10(3-6-12)15-9-24-17(20-15)21-16(22)11-4-7-13(18)14(19)8-11/h2-9H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEAIKFXYMGSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(3,4-dimethylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3695265.png)
![(5E)-1-(4-bromophenyl)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3695271.png)
![N~1~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3695280.png)
![4-[(benzylthio)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B3695285.png)
![5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3695292.png)

![(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B3695306.png)


![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-bromobenzamide](/img/structure/B3695320.png)

![N-{[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3695342.png)
![5-(5-chloro-2-methoxybenzylidene)-1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3695346.png)
![5-bromo-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3695350.png)
